molecular formula C11H11NO2 B11758859 2,7-dimethyl-1H-indole-3-carboxylic acid

2,7-dimethyl-1H-indole-3-carboxylic acid

Cat. No.: B11758859
M. Wt: 189.21 g/mol
InChI Key: CTDXVIHIVWNUNA-UHFFFAOYSA-N
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Description

2,7-Dimethyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,7-dimethyl-1H-indole-3-carboxylic acid typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine intermediate, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Another method involves the N-alkylation of 7-methoxy-2-methylindole with 4-(2-chloroethyl)morpholine hydrochloride, followed by trichloroacetylation and hydrolysis .

Industrial Production Methods: Industrial production methods for indole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,7-Dimethyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,7-Dimethyl-1H-indole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison: 2,7-Dimethyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2,7-dimethyl-1H-indole-3-carboxylic acid

InChI

InChI=1S/C11H11NO2/c1-6-4-3-5-8-9(11(13)14)7(2)12-10(6)8/h3-5,12H,1-2H3,(H,13,14)

InChI Key

CTDXVIHIVWNUNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)C(=O)O

Origin of Product

United States

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